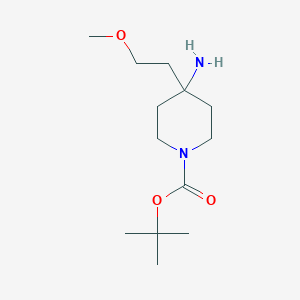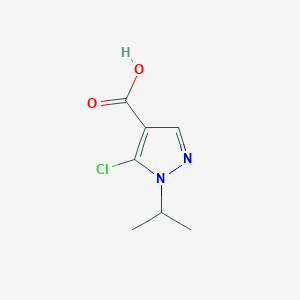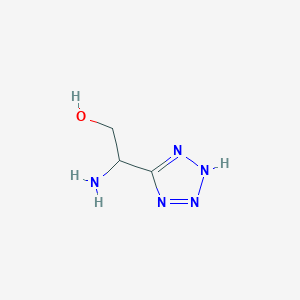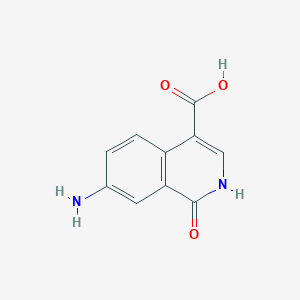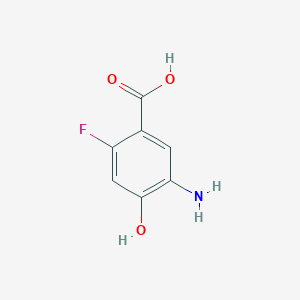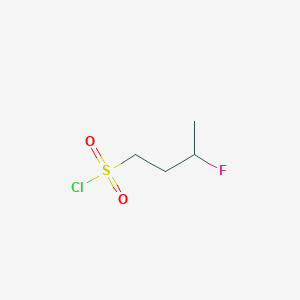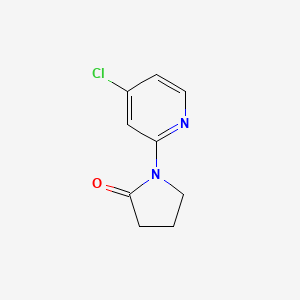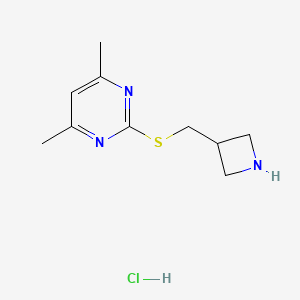
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride
Vue d'ensemble
Description
The compound “2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride” is likely to be a heterocyclic compound due to the presence of the azetidine and pyrimidine rings . Azetidine is a four-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . The presence of a sulfur atom indicates that this compound might have interesting chemical properties and potential applications in various fields, including pharmaceuticals.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like aza-Michael addition . The starting azetidine compound could be obtained from a reaction like the DBU-catalysed Horner–Wadsworth–Emmons reaction .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride is part of a broader family of compounds with significant biological activities, including antimicrobial, antifungal, and potential antitubercular properties. These compounds have been synthesized through various chemical reactions, exploring their potential in treating bacterial and fungal infections and their application in tuberculosis therapy.
Antimicrobial and Antitubercular Activities : A study by Chandrashekaraiah et al. (2014) synthesized azetidinone analogues showing antimicrobial activity against bacterial and fungal strains, and in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests the compound's potential as a scaffold for developing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antifungal Activity : Wang et al. (2018) synthesized novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties, showing high inhibition activity against Botrytis cinerea and Sclerotinia sclerotiorum, indicating their potential in addressing fungal infections (Wang et al., 2018).
Plant Growth-Stimulating Activity : The synthesis of 4,6-dimethylpyrimidine-2-thiol hydrochloride derivatives, including a series of novel S-substituted derivatives, has shown pronounced plant growth-stimulating activity. This discovery opens new avenues for agricultural applications, highlighting the compound's utility beyond antimicrobial activities (Yengoyan et al., 2021).
Synthesis and Structural Analysis
The compound and its derivatives have also been the subject of structural analysis and synthesis studies aimed at understanding their properties and improving their efficacy:
Crystal Structure Analysis : A detailed study on the crystal structure and theoretical calculations of similar compounds has provided insights into their molecular structure, aiding in the development of more effective derivatives (Ren et al., 2006).
Chemical Synthesis and Evaluation : The chemical synthesis of azetidin-2-one derivatives has been explored, demonstrating a wide range of biological activities including antibacterial, antifungal, anticancer, and anticonvulsant properties. This underscores the versatility of the compound's structure for medicinal chemistry applications (Ramachandran et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-4,6-dimethylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.ClH/c1-7-3-8(2)13-10(12-7)14-6-9-4-11-5-9;/h3,9,11H,4-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHDDYJYNQFZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2CNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


